Product packaging for Benzoic acid, 2-iodosyl-4-nitro-(Cat. No.:CAS No. 112391-34-1)

Benzoic acid, 2-iodosyl-4-nitro-

Cat. No.: B1650138
CAS No.: 112391-34-1
M. Wt: 309.01 g/mol
InChI Key: FBADTBVXQIPLPP-UHFFFAOYSA-N
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Description

Historical Development and Significance of Organoiodine(III) Reagents

The exploration of organoiodine chemistry dates back to the 19th century, but it was in the latter half of the 20th century that the synthetic utility of hypervalent iodine(III) and iodine(V) reagents began to be widely appreciated. Compounds like (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) emerged as powerful oxidants. A pivotal development in this area was the introduction of 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), which offered mild and selective conditions for the oxidation of alcohols to aldehydes and ketones. nih.govjocpr.comchemcontent.com These reagents presented a less toxic alternative to heavy metal-based oxidants, such as those containing chromium and lead. organic-chemistry.org The growing interest in this class of compounds stems from their mild reaction conditions, high selectivity, and favorable environmental profile. rsc.orgchemcontent.com

The reactivity of hypervalent iodine reagents is often rationalized through mechanisms involving ligand exchange and reductive elimination, processes that are also characteristic of transition metal chemistry. rsc.org This has led to their widespread use in reactions such as oxidative functionalizations, rearrangements, and the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com

Positioning of Benzoic Acid, 2-iodosyl-4-nitro- in Modern Chemical Research

Benzoic acid, 2-iodosyl-4-nitro- is a derivative of the foundational hypervalent iodine compound, 2-iodosylbenzoic acid (IBA). While much of the contemporary research has focused on improving the solubility and reactivity of IBA and its pentavalent counterpart, IBX, the study of substituted derivatives like 2-iodosyl-4-nitrobenzoic acid provides crucial insights into the electronic and steric effects on the reactivity of the iodosyl (B1239551) group.

The primary role of 2-iodosyl-4-nitrobenzoic acid in modern research has been in fundamental studies aimed at understanding the structure-reactivity relationships of hypervalent iodine compounds. The electron-withdrawing nitro group at the 4-position significantly influences the properties of the iodine center. Research has particularly highlighted its use in catalytic applications, for instance, in the hydrolysis of esters. The catalytic efficiency of 2-iodosyl- and 2-iodylbenzoic acid derivatives is often investigated in micellar media, where they exist as anions.

Structural and Reactivity Context of 2-Iodosyl-4-nitrobenzoic Acid and its Derivatives

A key structural feature of 2-iodosylbenzoic acid and its derivatives is their existence in a cyclic tautomeric form, 1-hydroxy-1,2-benziodoxol-3-one. This cyclic structure imparts greater stability compared to their acyclic analogues. X-ray crystallographic studies have been instrumental in confirming this structural arrangement in the solid state.

Notably, the crystal structure of the sodium salt, sodium 2-iodosyl-4-nitrobenzoate, has been determined, revealing a bicyclic structure for the anion. This structural analysis provides a concrete basis for understanding its reactivity. It is believed that this cyclic structure is maintained in solution, which is the active form of the catalyst in many reactions.

The reactivity of 2-iodosyl-4-nitrobenzoic acid is intrinsically linked to its structure. The presence of the electron-withdrawing nitro group is expected to enhance the electrophilicity of the iodine(III) center, potentially increasing its reactivity as an oxidant or electrophile compared to the unsubstituted 2-iodosylbenzoic acid. Its derivatives, such as the corresponding pentavalent iodine compound, 2-iodyl-4-nitrobenzoic acid, have also been studied. The comparison between the iodosyl (I(III)) and iodyl (I(V)) derivatives is a common theme in hypervalent iodine chemistry, as the oxidation state of iodine dictates the types of transformations it can mediate.

Compound NameSynonym(s)Molecular FormulaKey Role/Feature
Benzoic acid, 2-iodosyl-4-nitro-2-Iodosyl-4-nitrobenzoic acidC7H4INO4Subject of this article; derivative of IBA with an electron-withdrawing group.
(Diacetoxyiodo)benzenePIDA, IBDC10H11IO4Common organoiodine(III) reagent.
[Bis(trifluoroacetoxy)iodo]benzenePIFA, BTIC10H5F6IO4Highly reactive organoiodine(III) reagent.
2-Iodoxybenzoic acidIBXC7H5IO4Widely used selective oxidant (Iodine(V)). jocpr.comnih.govrsc.org
Dess-Martin periodinaneDMPC13H13IO8A mild and selective oxidant derived from IBX. nih.gov
2-Iodosylbenzoic acidIBAC7H5IO3Parent compound of Benzoic acid, 2-iodosyl-4-nitro-. nih.gov
Sodium 2-iodosyl-4-nitrobenzoate-C7H3INNaO4Salt form, studied for its bicyclic crystal structure.
2-Iodyl-4-nitrobenzoic acid-C7H4INO5The iodine(V) analogue of the title compound.
4-Nitrobenzoic acid-C7H5NO4A related compound lacking the iodosyl group. orgsyn.org
2-Iodo-4-nitrobenzoic acid-C7H4INO4The precursor to the title compound. sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4INO5 B1650138 Benzoic acid, 2-iodosyl-4-nitro- CAS No. 112391-34-1

Properties

IUPAC Name

2-iodosyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO5/c10-7(11)5-2-1-4(9(13)14)3-6(5)8-12/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBADTBVXQIPLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395415
Record name Benzoic acid, 2-iodosyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112391-34-1
Record name Benzoic acid, 2-iodosyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Routes and Precursor Chemistry of Benzoic Acid, 2 Iodosyl 4 Nitro

Preparation of 2-Iodo-4-nitrobenzoic Acid Precursors

The primary precursor for the synthesis of "Benzoic acid, 2-iodosyl-4-nitro-" is 2-iodo-4-nitrobenzoic acid. The most established and common method for the preparation of this precursor is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by substitution with an iodide salt. mdpi.comgoogle.com

In this specific case, the synthesis commences with 2-amino-4-nitrobenzoic acid. This starting material is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to form a diazonium salt. This intermediate is then reacted with a source of iodide, commonly potassium iodide (KI), to displace the diazonium group and introduce an iodine atom at the 2-position of the benzoic acid ring, yielding 2-iodo-4-nitrobenzoic acid. mdpi.com

An alternative, though less common, route for synthesizing 2-iodobenzoic acid derivatives starts from phthalic anhydride. This method involves hydrolysis, followed by a mercury substitution and subsequent iodination. However, the Sandmeyer reaction remains the more prevalent and practical approach for lab-scale and industrial preparations due to its reliability and the avoidance of toxic mercury compounds. guidechem.com

Synthesis of 2-Iodosyl-4-nitrobenzoic Acid

"Benzoic acid, 2-iodosyl-4-nitro-", also known as 2-iodosyl-4-nitrobenzoic acid, is a trivalent hypervalent iodine compound. These compounds are often referred to as 2-iodosobenzoic acids (IBAs).

Oxidation Methodologies from Iodoarenes

The conversion of iodoarenes to their corresponding iodosylarenes is an oxidation reaction. A variety of oxidizing agents have been employed for this transformation. Historically, this oxidation was performed using agents like sodium periodate. texiumchem.com

More recently, Oxone®, a stable and inexpensive triple salt of potassium peroxymonosulfate (B1194676) (2KHSO₅·KHSO₄·K₂SO₄), has emerged as the oxidant of choice for preparing IBAs and their pentavalent counterparts, 2-iodoxybenzoic acids (IBXs). nih.govorientjchem.org The use of Oxone® offers several advantages, including mild reaction conditions, high yields, and operational simplicity, making it a cornerstone of modern hypervalent iodine chemistry. mdpi.comnih.gov The reaction is typically carried out in an aqueous solvent system, often a mixture of acetonitrile (B52724) and water, at room temperature or with gentle heating. mdpi.com

Conventional Preparative Procedures for 2-Iodosyl-4-nitrobenzoic Acid

While a specific, detailed experimental protocol for the synthesis of "Benzoic acid, 2-iodosyl-4-nitro-" is not widely published, a general and highly applicable procedure can be derived from the synthesis of numerous other substituted 2-iodosobenzoic acids. mdpi.comnih.gov

The standard procedure involves the oxidation of 2-iodo-4-nitrobenzoic acid with Oxone®. Typically, the iodo-precursor is dissolved in a suitable solvent mixture, such as acetonitrile and water. An aqueous solution of Oxone® is then added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the 2-iodosyl-4-nitrobenzoic acid product, being a solid, precipitates from the reaction mixture and can be isolated by filtration, followed by washing with water and a suitable organic solvent like acetone (B3395972) to remove impurities. mdpi.com The reaction conditions, such as temperature and time, can be optimized to ensure the selective formation of the trivalent iodosyl (B1239551) compound and prevent over-oxidation to the pentavalent iodoxy species. mdpi.comnih.gov

The table below showcases the successful synthesis of various substituted 2-iodosobenzoic acids using Oxone®, illustrating the versatility and reliability of this method, which is directly applicable to the synthesis of the 4-nitro derivative.

Starting Material (Substituted 2-Iodobenzoic Acid)Product (Substituted 2-Iodosobenzoic Acid)Solvent SystemTemperatureYield (%)
2-Iodobenzoic acid2-Iodosobenzoic acidMeCN/H₂ORoom Temp95
5-Methyl-2-iodobenzoic acid2-Iodosyl-5-methylbenzoic acidMeCN/H₂ORoom Temp94
5-Fluoro-2-iodobenzoic acid5-Fluoro-2-iodosylbenzoic acidMeCN/H₂ORoom Temp98
4-Chloro-2-iodobenzoic acid4-Chloro-2-iodosylbenzoic acidMeCN/H₂ORoom Temp96
6-Fluoro-2-iodobenzoic acid6-Fluoro-2-iodosylbenzoic acidMeCN/H₂ORoom Temp85
3-Iodonaphthalene-2-carboxylic acidTricyclic hypervalent iodine compoundMeCN/H₂ORoom Temp99

Data adapted from a study on the practical synthesis of 2-iodosobenzoic acids. mdpi.comnih.gov

Synthesis of Related Hypervalent Iodine Benzoic Acid Compounds

Preparation of 2-Iodoxybenzoic Acid (IBX) and its Analogues

2-Iodoxybenzoic acid (IBX) is a pentavalent hypervalent iodine compound and a powerful oxidizing agent. It is prepared by the oxidation of 2-iodobenzoic acid. orientjchem.orgwikipedia.org The most common method for synthesizing IBX involves treating an aqueous solution of 2-iodobenzoic acid with an excess of Oxone® and warming the mixture to approximately 70 °C. orientjchem.orgyoutube.com The IBX product precipitates as a white solid and can be collected in high yield and purity. orientjchem.org

Alternatively, potassium bromate (B103136) (KBrO₃) in sulfuric acid can be used as the oxidant, although Oxone® is now more widely favored. orientjchem.orgresearchgate.net It is important to note that IBX can be explosive upon impact or when heated above 200 °C, and care must be taken during its preparation and handling. orientjchem.org Commercial preparations of IBX are often stabilized with carboxylic acids like benzoic acid and isophthalic acid. orientjchem.org

The synthesis of IBX analogues, such as those with substituents on the benzene (B151609) ring, can be achieved by applying the same oxidation methodologies to the corresponding substituted 2-iodobenzoic acids. For instance, a water-soluble derivative of IBX has been prepared from 3-nitrophthalic acid via conversion to 3-iodophthalic acid and subsequent oxidation with potassium bromate. youtube.com

Access to Other Substituted o-Nitroiodoarene Derivatives

The synthesis of various substituted ortho-nitroiodoarenes serves as a foundation for creating a diverse range of hypervalent iodine reagents. These precursors are generally synthesized through standard aromatic substitution reactions.

For example, 4-iodo-2-nitrobenzoic acid can be synthesized from benzene in a multi-step process. This involves the Friedel-Crafts alkylation of benzene to toluene, followed by iodination to yield p-iodotoluene. Subsequent nitration with a nitrating mixture (concentrated nitric and sulfuric acids) introduces a nitro group at the ortho position to the methyl group. Finally, oxidation of the methyl group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) affords 4-iodo-2-nitrobenzoic acid. orgsyn.orggoogle.com

Another example is the synthesis of 4-iodo-3-nitrobenzoic acid, which starts from 4-amino-3-nitrobenzoic acid. Through a Sandmeyer reaction, the amino group is diazotized and then substituted with iodine to give the desired product in high yield. researchgate.net These examples demonstrate the modularity of synthetic routes available for accessing a wide array of substituted o-nitroiodoarenes, which can then be converted into their respective hypervalent iodine derivatives.

Structural Elucidation and Spectroscopic Analysis of Benzoic Acid, 2 Iodosyl 4 Nitro

X-ray Crystallographic Investigations of Anionic Forms

X-ray crystallography has been instrumental in determining the solid-state structure of the anionic form of 2-iodosyl-4-nitrobenzoic acid. These studies have revealed a fascinating bicyclic architecture and provided insights into the bonding and intermolecular interactions that govern its crystalline arrangement.

Elucidation of the Bicyclic Structure of 2-Iodosyl-4-nitrobenzoate Anion in the Solid State

In the solid state, the sodium salt of 2-iodosyl-4-nitrobenzoic acid exists as a tetrahydrate. X-ray diffraction analysis of single crystals of sodium 2-iodosyl-4-nitrobenzoate tetrahydrate has demonstrated that the anion adopts a bicyclic structure. rsc.orgresearchgate.net This cyclic form arises from an intramolecular interaction between the iodine atom and one of the oxygen atoms of the carboxylate group. This interaction effectively forms a five-membered ring, creating a more rigid and planar system. The formation of this bicyclic structure is a key feature of the 2-iodosyl-4-nitrobenzoate anion in the crystalline state. rsc.orgresearchgate.net

Secondary Bonding Interactions in 2-Iodosyl-4-nitrobenzoate Crystals

Beyond the primary covalent bonds, the crystal packing of sodium 2-iodosyl-4-nitrobenzoate is influenced by a network of secondary bonding interactions. A notable feature in iodosyl (B1239551) and iodyl compounds is the presence of long, non-bonded contacts. In the case of the 2-iodosyl-4-nitrobenzoate anion, a long, non-bonded contact is observed between the iodine atom and an oxygen atom of the nitro group of an adjacent molecule. Additionally, the sodium ion plays a crucial role in the crystal lattice, coordinating with water molecules and oxygen atoms from both the carboxylate and nitro groups, further stabilizing the solid-state structure. researchgate.net

Solution-Phase Structural Elucidation and Stability Studies

While X-ray crystallography provides a definitive picture of the solid-state structure, understanding the behavior of the 2-iodosyl-4-nitrobenzoate anion in solution is crucial for comprehending its reactivity in chemical transformations. Basicity (pKa) considerations suggest that the bicyclic structure of the anion likely persists in aqueous solution. rsc.orgresearchgate.net The stability of this cyclic form in solution is an important factor in its catalytic activity. rsc.org The interaction of the sodium ion with the nitro group may also be an important factor in solution.

Advanced Spectroscopic Characterization Techniques

A comprehensive understanding of 2-iodosyl-4-nitrobenzoic acid and its derivatives relies on a suite of advanced spectroscopic techniques. While detailed spectroscopic data for the title compound is not extensively available in the provided search results, the characterization of related organoiodine compounds typically involves methods such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid, nitro group, and the carbon-iodine bond.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

For instance, the characterization of a related compound, 2-iodo-3,4,5-trimethoxybenzoic acid, involved FTIR, ¹H, and ¹³C NMR spectroscopy to investigate its main structural features. researchgate.net

Conformational Analysis and Tautomerism Studies

The potential for different conformations and tautomeric forms is an important aspect of the chemistry of 2-iodosylbenzoic acid derivatives. For 2-iodosylbenzoic acid itself, it has long been postulated to exist in a cyclic tautomeric form, 1-hydroxy-1,2-benziodoxol-3-one. rsc.org This postulate was confirmed in the solid state by X-ray crystallography. rsc.org Similarly, the anionic form, 2-iodosyl-4-nitrobenzoate, demonstrates this cyclic nature in the solid state. rsc.orgresearchgate.net The stability and interconversion of these forms are influenced by factors such as solvent and pH.

Mechanistic Pathways in Transformations Involving Benzoic Acid, 2 Iodosyl 4 Nitro

Fundamental Principles of Hypervalent Iodine(III) Reactivity

Hypervalent iodine(III) reagents, also known as λ³-iodanes, are characterized by an iodine atom that formally possesses ten valence electrons, exceeding the standard octet. princeton.edu This electronic arrangement dictates their unique chemical behavior. The geometry of these compounds is typically a distorted trigonal bipyramid. beilstein-journals.org In this structure, the more electronegative ligands occupy the apical positions, while the less electronegative aryl group and two lone pairs of electrons reside in the equatorial positions. beilstein-journals.org

The key to their reactivity lies in the nature of the bonding. The apical ligands form a linear L-I-L system involving a three-center, four-electron (3c-4e) bond. beilstein-journals.org This bond is formed from the overlap of a p-orbital on the iodine with orbitals from the two apical ligands. beilstein-journals.org It is weaker and longer than a typical covalent bond, making the ligands labile and prone to exchange. organic-chemistry.org The reactivity of organo-λ³-iodanes is centered on the favorable reduction of the hypervalent iodine(III) to the more stable iodine(I) state through processes like reductive elimination. princeton.edu The electron-withdrawing 4-nitro group in 2-iodosyl-4-nitrobenzoic acid enhances the electrophilicity of the iodine center, making it a more potent oxidizing agent and a better leaving group compared to non-substituted iodosylbenzene derivatives.

The general classes of reactivity for hypervalent iodine(III) compounds like 2-iodosyl-4-nitrobenzoic acid are primarily based on the nature of the ligands attached to the iodine atom. The two main categories involve reagents with two heteroatom ligands (ArIL₂) or two carbon ligands (Ar₂IL). princeton.edu Reagents of the ArIL₂ type, which includes 2-iodosyl-4-nitrobenzoic acid (where L would be hydroxyl or other groups depending on the medium), are primarily used as oxidizing agents. princeton.edu

Table 1: Core Concepts of Hypervalent Iodine(III) Reactivity

Feature Description Reference
Valence Shell Contains 10 electrons on the central iodine atom, exceeding the octet. princeton.edu
Geometry Typically a distorted trigonal bipyramidal structure. beilstein-journals.org
Bonding Characterized by a linear three-center, four-electron (3c-4e) bond for the apical ligands. beilstein-journals.org
Reactivity Driver The energetically favorable reduction of I(III) to I(I). princeton.edu

| Influence of Substituents | Electron-withdrawing groups (like -NO₂) on the aryl ring increase the electrophilicity and oxidizing power of the iodine center. | |

Single Electron Transfer (SET) Mechanisms in Oxidations

While many reactions of hypervalent iodine reagents proceed via two-electron pathways, a significant number, particularly oxidations, can be initiated by a single electron transfer (SET) from the substrate to the iodine compound. The high oxidation potential of I(III) reagents, especially those bearing electron-withdrawing groups like 2-iodosyl-4-nitrobenzoic acid, makes them capable of acting as single-electron oxidants.

In an SET mechanism, the hypervalent iodine compound accepts a single electron from a suitable substrate, such as an alcohol or a carbonyl compound, to form a substrate radical cation and an iodine(II) radical anion intermediate. nih.gov This radical cation is a highly reactive species that can undergo further reactions, such as deprotonation or fragmentation, to ultimately yield the oxidized product. nih.gov For example, the oxidation of functionalities adjacent to carbonyl groups to form α,β-unsaturated systems by the related reagent o-iodoxybenzoic acid (IBX) has been shown to proceed through an SET pathway. nih.gov It is mechanistically plausible that 2-iodosyl-4-nitrobenzoic acid facilitates similar transformations, with the electron-deficient nature of its iodine center promoting the initial SET event.

Ligand Coupling and Ligand Exchange Processes in Arylation Chemistry

Ligand exchange and ligand coupling are fundamental processes in the chemistry of hypervalent iodine(III) compounds and are central to their use in arylation reactions. beilstein-journals.orgdiva-portal.org

Ligand Exchange: This is often the initial step in a reaction sequence. A nucleophilic substrate (Nu) replaces one of the ligands (L) on the iodine center of the ArIL₂ species. This process is typically reversible and creates a new hypervalent iodine(III) intermediate, [ArI(L)(Nu)]. The facility of this exchange depends on the lability of the I-L bond and the nucleophilicity of the incoming substrate. princeton.edu

Ligand Coupling (Reductive Elimination): Following ligand exchange, the newly formed intermediate can undergo reductive elimination. In this step, the aryl group (Ar) and the newly introduced ligand (Nu) form a new covalent bond (Ar-Nu). Simultaneously, the iodine is reduced from its +3 oxidation state to +1, and the iodosoarene is eliminated as the corresponding iodoarene. This process is the basis for the use of diaryliodonium salts in arylation reactions. While 2-iodosyl-4-nitrobenzoic acid is an ArIL₂-type reagent, the principles of ligand coupling are central to the broader class of hypervalent iodine-mediated arylations.

Electrophilic Activation Pathways and Aromatic Substitution

Hypervalent iodine(III) compounds can play a crucial role in electrophilic aromatic substitution (SEAr) reactions, acting either as the source of an electrophile or as a potent activator. diva-portal.org The general mechanism for SEAr involves the attack of an aromatic ring on a strong electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com In a subsequent fast step, a base removes a proton from the carbon bearing the new substituent, restoring the ring's aromaticity. masterorganicchemistry.commasterorganicchemistry.com

In the context of 2-iodosyl-4-nitrobenzoic acid, its role can be multifaceted:

Activation of Nucleophiles: The I(III) center can coordinate to a nucleophile via ligand exchange, thereby activating it. This "umpolung" or reversal of polarity makes the coordinated species electrophilic and susceptible to attack by an aromatic ring.

Source of an Electrophile: While less common for ArIL₂ reagents, diaryliodonium salts (Ar₂I⁺X⁻), which can be synthesized from I(III) precursors, are excellent arylating agents that deliver an aryl cation equivalent in SEAr-type reactions. diva-portal.org The electron-deficient nature of the 4-nitrophenyl group would make the corresponding diaryliodonium salt a highly effective electrophile.

The electron-withdrawing nitro group on 2-iodosyl-4-nitrobenzoic acid makes the iodine center a stronger Lewis acid, enhancing its ability to activate other species.

Intermediates and Transition State Characterization

The direct characterization of intermediates and transition states in reactions involving 2-iodosyl-4-nitrobenzoic acid is not widely reported. However, based on the established mechanisms of related hypervalent iodine compounds, their nature can be inferred.

Intermediates: In nucleophilic substitution pathways (ligand exchange), the key intermediate is the new λ³-iodane formed after the substrate displaces one of the original ligands. In electrophilic aromatic substitution, the critical intermediate is the arenium ion (or σ-complex), a delocalized cyclohexadienyl cation formed when the electrophile attacks the aromatic ring. wikipedia.org If the reaction proceeds via a Single Electron Transfer (SET) mechanism, the primary intermediates are the radical cation of the substrate and the I(II) species. nih.gov

Transition States: Transition states are high-energy, fleeting structures that cannot be isolated. masterorganicchemistry.com In a typical two-step SEAr reaction, there are two main transition states. The first and higher-energy transition state is for the formation of the arenium ion, which corresponds to the rate-determining step. masterorganicchemistry.com The second, lower-energy transition state leads from the arenium ion to the final product via deprotonation. Kinetic studies are essential for probing the nature of these transition states.

Kinetic Studies and Reaction Pathway Delineation

Detailed kinetic studies on reactions specifically involving 2-iodosyl-4-nitrobenzoic acid are scarce in the literature. However, general principles from related systems allow for the delineation of probable reaction pathways. Kinetic studies are powerful tools for distinguishing between different possible mechanisms, such as concerted versus stepwise pathways or inner-sphere versus outer-sphere (e.g., SET) electron transfer.

For instance, in an electrophilic aromatic substitution reaction, the rate law would typically be second order: Rate = k[Aromatic Substrate][Electrophile]. The rate-determining step is the initial attack on the aromatic ring, as this involves the disruption of aromaticity. masterorganicchemistry.com The reaction energy diagram for such a process would show a "double-humped" profile, with the first peak, corresponding to the formation of the arenium ion intermediate, being the highest. masterorganicchemistry.com The presence of the electron-withdrawing nitro group in 2-iodosyl-4-nitrobenzoic acid would be expected to accelerate reactions where the reagent acts as an oxidant or electrophile activator, as it increases the Lewis acidity and reduction potential of the iodine(III) center.

Table 2: Mechanistic Pathway Overview

Pathway Key Steps Intermediates Driving Force
Single Electron Transfer (SET) Electron transfer from substrate to I(III) center. Substrate radical cation, I(II) species. High oxidation potential of I(III). nih.gov
Ligand Exchange/Coupling 1. Replacement of a ligand on iodine by a nucleophile. 2. Reductive elimination to form a new bond. Substituted λ³-iodane. Formation of a stable C-C or C-heteroatom bond and reduction to I(I). princeton.edu

| Electrophilic Aromatic Substitution | 1. Attack of aromatic π-system on an electrophile. 2. Deprotonation to restore aromaticity. | Arenium ion (Wheland intermediate). wikipedia.org | Restoration of aromaticity. masterorganicchemistry.com |

Applications of Benzoic Acid, 2 Iodosyl 4 Nitro and Its Derivatives in Organic Synthesis

Oxidative Transformations Mediated by Hypervalent Iodine(III) Reagents

Hypervalent iodine compounds, such as derivatives of 2-iodobenzoic acid, are well-established as mild and selective oxidants in organic chemistry. nih.gov They offer an alternative to heavy metal-based reagents, which are often toxic and generate hazardous waste. beilstein-journals.org The 2-iodosyl-4-nitro- substitution pattern enhances the oxidizing power of the iodine center, making it effective for various transformations.

Oxidation of Alcohols to Carbonyl Functionalities

One of the most significant applications of hypervalent iodine(III) reagents is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. e-bookshelf.de Reagents derived from 2-iodobenzoic acid, such as 2-iodylbenzoic acid (IBX), are known to efficiently carry out these transformations under mild conditions. orientjchem.orgresearchgate.net The use of these reagents is often advantageous due to their high selectivity, which minimizes over-oxidation of primary alcohols to carboxylic acids. nih.gov

The general mechanism for the oxidation of alcohols by IBX involves an initial ligand exchange followed by a fragmentation step to yield the carbonyl compound and 2-iodobenzoic acid. youtube.com The reaction conditions are typically mild, often proceeding at room temperature in common organic solvents. youtube.com

Table 1: Oxidation of Various Alcohols to Carbonyl Compounds

Starting AlcoholOxidizing AgentProductYield (%)
Benzyl alcoholIBXBenzaldehydeHigh
1-PhenylethanolIBXAcetophenoneHigh
CyclohexanolIBXCyclohexanoneHigh
4-Nitrobenzyl alcoholDess-Martin periodinane4-Nitrobenzaldehyde-

Data compiled from various sources. orientjchem.orgresearchgate.netresearchgate.net Note: Specific yield percentages can vary based on reaction conditions.

Selective Oxidations of Nitrogen- and Sulfur-Containing Substrates

The utility of hypervalent iodine reagents extends to the selective oxidation of other functional groups, including those containing nitrogen and sulfur. For instance, sulfides can be selectively oxidized to sulfoxides without significant over-oxidation to the corresponding sulfones. researchgate.netresearchgate.net This selectivity is a key advantage over many other oxidizing agents. Esters of 2-iodylbenzoic acid (IBX-esters) have been shown to be particularly effective for the clean and selective oxidation of various organic sulfides to sulfoxides. researchgate.net

In the realm of nitrogen-containing compounds, these reagents can be employed in various transformations, although specific examples directly utilizing "Benzoic acid, 2-iodosyl-4-nitro-" are less commonly documented in readily available literature. However, the broader class of hypervalent iodine reagents is known to participate in reactions such as the oxidation of amines. youtube.com

Formation of Unsaturated Systems (e.g., α,β-Unsaturated Carbonyl Compounds)

Hypervalent iodine reagents, including IBX, can be utilized to synthesize α,β-unsaturated carbonyl compounds from carbonyl compounds. orientjchem.orgresearchgate.net These compounds, which contain a carbonyl group conjugated with an alkene, are important building blocks in organic synthesis. wikipedia.org The reaction typically involves the oxidation of a saturated carbonyl compound at the α-position, followed by elimination to introduce the double bond. This transformation provides a valuable method for accessing enones and enals. wikipedia.orglibretexts.org

Oxidative Cleavage Reactions (e.g., of Vicinal Diols)

While some hypervalent iodine reagents like 2-iodylbenzoic acid (IBX) are generally known to oxidize 1,2-diols without cleaving the carbon-carbon bond, under certain conditions, they can effect oxidative cleavage. orientjchem.orgresearchgate.net The oxidative cleavage of vicinal diols (1,2-diols) to form two carbonyl compounds is a synthetically useful transformation. masterorganicchemistry.comyoutube.com Reagents such as periodic acid (HIO4) and lead tetraacetate are classic examples used for this purpose. masterorganicchemistry.comlibretexts.org Interestingly, studies have shown that IBX can exhibit reactivity similar to Dess-Martin periodinane (DMP) and induce oxidative cleavage, particularly in strained or sterically hindered syn-1,2-diols. rsc.org The use of a protonating solvent like trifluoroacetic acid (TFA) can promote the formation of an intermediate that facilitates this fragmentation. rsc.org

Carbon-Hydrogen (C-H) Functionalization Reactions

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis as it allows for the modification of organic molecules in a more efficient and atom-economical manner. Hypervalent iodine reagents have been explored for their potential in mediating such reactions.

Directed and Undirected C-H Oxidations

C-H oxidation reactions can be broadly categorized as directed or undirected. In directed C-H oxidation, a functional group already present in the substrate guides the oxidant to a specific C-H bond, often in a predictable and site-selective manner. nih.gov The iodine atom in compounds like 2-iodobenzoic acid can serve as a directing group in certain transition-metal-catalyzed C-H activation reactions, facilitating the functionalization of adjacent C-H bonds. chemicalbook.com

Undirected C-H oxidation, on the other hand, relies on the intrinsic reactivity of different C-H bonds within a molecule. While achieving selectivity in such reactions is challenging, the development of specific catalysts has enabled predictable oxidations at sites remote from existing functional groups. nih.gov Although detailed studies specifically employing "Benzoic acid, 2-iodosyl-4-nitro-" for undirected C-H oxidation are not extensively documented, the inherent reactivity of hypervalent iodine reagents makes them potential candidates for such transformations.

Formation of C-C and C-Heteroatom Bonds via C-H Activation

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for the efficient construction of complex molecules. Hypervalent iodine reagents, including derivatives of 2-iodosylbenzoic acid, have been instrumental in advancing this field. These reagents can facilitate the formation of both carbon-carbon (C-C) and carbon-heteroatom bonds through various C-H activation pathways.

While specific examples detailing the use of Benzoic acid, 2-iodosyl-4-nitro- for these transformations are not extensively documented, the general reactivity of related hypervalent iodine compounds provides a basis for their potential applications. For instance, palladium-catalyzed C-H activation coupled with hypervalent iodine arylating agents has been shown to be an effective method for C-C bond formation. tdl.org This approach has been successfully applied to a range of substrates containing directing groups such as pyridines and amides, achieving high regiocontrol. tdl.org The mechanism is proposed to involve a Pd(II)/Pd(IV) catalytic cycle. tdl.org

Similarly, iodine-mediated C-H activation has been employed for the formation of C-N bonds. ias.ac.in Electrochemical methods combining molecular iodine and electricity can activate benzylic C-H bonds, leading to intramolecular amination. ias.ac.in This process highlights the potential for iodosyl-based reagents to act as catalysts or mediators in C-heteroatom bond-forming reactions.

Regio- and Chemoselective C-H Functionalization Strategies

Achieving high levels of regio- and chemoselectivity is a critical challenge in C-H functionalization. The substitution pattern on the iodosylarene reagent can significantly influence the outcome of these reactions. The presence of the electron-withdrawing nitro group in Benzoic acid, 2-iodosyl-4-nitro- is expected to modulate its reactivity and selectivity compared to unsubstituted or electron-donating group-substituted iodosylarenes.

Although specific studies on the regio- and chemoselective C-H functionalization strategies employing Benzoic acid, 2-iodosyl-4-nitro- are limited, the principles of directed C-H activation are well-established. The choice of directing group on the substrate plays a crucial role in determining the site of functionalization. tdl.orgyoutube.com For example, rhodium catalysts have been widely used in heteroatom-directed C-H activation, where a chelating group guides the catalyst to a specific C-H bond. youtube.com

Catalytic Roles in Organic Reactions

Beyond their role as stoichiometric oxidants, iodosylarenes can also function as catalysts in various organic reactions. Their catalytic activity is often associated with their ability to act as nucleophiles or to work in synergy with other catalysts.

Nucleophilic Catalysis (e.g., Hydrolysis of Esters in Micellar Media)

The catalytic hydrolysis of esters is a well-studied process, and various nucleophilic catalysts have been developed to enhance the reaction rate. The o-iodosobenzoate (B1240650) anion has been shown to be a highly efficient nucleophilic catalyst for the hydrolysis of benzoate (B1203000) esters, outperforming both imidazole (B134444) and phosphate. rsc.org The catalytic efficiency is attributed to a combination of steric and solvation effects, as well as the alpha-effect which enhances the nucleophilicity of the iodosobenzoate. rsc.org

The reaction proceeds through a nucleophilic attack of the iodosobenzoate on the ester's carbonyl group to form a tetrahedral intermediate. rsc.org The rate-limiting step of the reaction can change depending on the nature of the leaving group. rsc.org Micellar media can further influence the rate and mechanism of ester hydrolysis. nih.gov Cationic micelles, for instance, can stabilize the tetrahedral intermediate in the hydrolysis of p-nitrophenyl carboxylates. nih.gov While direct studies on Benzoic acid, 2-iodosyl-4-nitro- in this context are not available, the established reactivity of o-iodosobenzoate suggests its potential as a nucleophilic catalyst in similar systems. Theoretical studies on ester hydrolysis in micellar catalysis using model systems have shown that the formation and decomposition of tetrahedral intermediates are key steps in the catalytic cycle. rsc.org

Synergistic Catalysis with Transition Metals

The combination of hypervalent iodine reagents with transition metal catalysts can lead to synergistic effects, enabling novel and efficient transformations. This approach often involves the hypervalent iodine compound acting as an oxidant to regenerate the active form of the transition metal catalyst.

Palladium-catalyzed C-H activation/C-C bond formation with hypervalent iodine arylating agents is a prime example of such synergistic catalysis. tdl.org In these reactions, the hypervalent iodine reagent facilitates the arylation of a C-H bond under the direction of a suitable functional group. tdl.org While the specific use of Benzoic acid, 2-iodosyl-4-nitro- in this context is not extensively reported, its structural similarity to other effective hypervalent iodine reagents suggests its potential utility.

Rhodium catalysts are also known to participate in C-H activation and C-C bond formation, often directed by a heteroatom on the substrate. youtube.com The functional group tolerance and wide synthetic utility of rhodium catalysts make them attractive partners for synergistic catalysis. youtube.com

Enantioselective and Diastereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with high optical purity. While there are no specific reports on the use of Benzoic acid, 2-iodosyl-4-nitro- in enantioselective or diastereoselective transformations, the broader field of hypervalent iodine chemistry has seen progress in this area.

Chiral hypervalent iodine reagents have been developed and utilized in a variety of asymmetric transformations. For instance, chiral amine catalysts have been designed for the enantioselective alkylation of indoles. princeton.edu Furthermore, enantioselective catalysis can be achieved using chiral catalysts that can distinguish between enantiotopic groups, as demonstrated in the hydrolysis of esters. youtube.com The design of chiral ligands for transition metal catalysts, such as iridium and palladium, has also enabled a range of enantioselective C-H functionalization reactions. nih.govnih.gov These examples provide a conceptual framework for the potential development of chiral derivatives of Benzoic acid, 2-iodosyl-4-nitro- for stereoselective synthesis.

Diastereoselective transformations have also been achieved using various synthetic methodologies, although specific examples involving the title compound are lacking. nih.govias.ac.in

Development of Advanced Analogues and Recyclable Systems for Benzoic Acid, 2 Iodosyl 4 Nitro Chemistry

Design and Synthesis of Modified Hypervalent Iodine(V) Oxidants (e.g., IBX-ditriflate, Organosulfonates)

To enhance the oxidizing power and substrate scope of IBX-type reagents, researchers have focused on modifying the iodine center with highly electrophilic ligands. This approach has led to the development of exceptionally powerful oxidants. rsc.orgresearchgate.net The synthesis of these modified reagents typically involves the reaction of the parent iodylarene with a strong acid. rsc.org

A prominent example is the synthesis of IBX-ditriflate , which is prepared by reacting IBX with trifluoromethanesulfonic acid. rsc.org This modification significantly increases the electrophilicity and reactivity of the iodine(V) center. rsc.orgresearchgate.net The resulting compound, IBX-ditriflate, has demonstrated the ability to oxidize even highly resistant substrates, such as hydrocarbons and polyfluoroalcohols. rsc.org The structural analysis of IBX-ditriflate reveals a heptacoordinated iodine atom with a significant ionic character in the I–OTf bond, which is believed to be the source of its high reactivity. rsc.org

Similarly, organosulfonate derivatives, such as IBX-tosylate , have been developed. These compounds also exhibit enhanced reactivity compared to the parent IBX. rsc.org The design principle involves replacing the hydroxyl group on the iodine with a good leaving group, like tosylate, which facilitates the oxidative transformation. rsc.orgarkat-usa.org These modifications have expanded the utility of hypervalent iodine(V) reagents in the oxidation of complex and sterically hindered alcohols. rsc.org

Modified Oxidant Precursors Key Characteristics Notable Applications
IBX-ditriflate2-Iodoxybenzoic acid (IBX), Trifluoromethanesulfonic acidHighly powerful oxidant, Moderately hygroscopic, White microcrystalline solid. rsc.orgOxidation of hydrocarbons and oxidation-resistant polyfluoroalcohols. rsc.orgresearchgate.net
IBX-tosylate2-Iodoxybenzoic acid (IBX), p-Toluenesulfonic acidHighly electrophilic, Enhanced reactivity for complex alcohols. rsc.orgOxidation of structurally complex primary and secondary alcohols. rsc.org

Polymer-Supported and Heterogenized Reagents for Sustainable Applications

A major drawback of hypervalent iodine reagents is the generation of stoichiometric iodoarene byproducts, which complicates product purification and leads to poor atom economy. nsf.gov To address this, polymer-supported and heterogenized versions of IBX-type reagents have been developed, paving the way for more sustainable oxidative processes. researchgate.netnsf.govscilit.com These solid-supported reagents can be easily separated from the reaction mixture by simple filtration, and the reduced form can often be regenerated and reused. orientjchem.orgdigitellinc.com

The synthesis of these reagents typically involves anchoring a suitable 2-iodobenzoic acid derivative to a solid support, followed by oxidation to the hypervalent iodine(V) state. orientjchem.orgresearchgate.net Common supports include polystyrene resins, such as Merrifield resin, and silica (B1680970) gel. orientjchem.orgdigitellinc.comwikipedia.org For example, 5-hydroxy-2-iodobenzoic acid has been coupled to chloromethyl polystyrene, and subsequent oxidation with an oxidant like oxone yields the polymer-supported IBX reagent. orientjchem.org Another approach involves coupling 2-iodo-5-hydroxybenzoic acid to aminopropylsilica gel. orientjchem.org

These heterogenized reagents have been successfully employed in various oxidation reactions, including the conversion of alcohols to aldehydes and ketones. orientjchem.orgresearchgate.net The use of polymer-supported reagents not only simplifies the work-up procedure but also aligns with the principles of green chemistry by enabling reagent recycling. nsf.govscilit.com

Support Material Linkage Strategy Advantages Reported Applications
Polystyrene (cross-linked)Ether linkage via chloromethyl group. orientjchem.orgEasy separation by filtration, potential for regeneration and reuse. orientjchem.orgdigitellinc.comOxidation of primary and secondary alcohols, α,β-desaturation of carbonyls. orientjchem.org
Silica GelLinkage through aminopropylsilica gel. orientjchem.orgGood mechanical and thermal stability, recyclability. orientjchem.orgOxidation of primary and secondary alcohols in THF. orientjchem.org
Multi-walled Carbon Nanotubes (MWCNT)Covalent attachment via spacers. researchgate.netHigh surface area, potential for mimicking enzyme-like activity. researchgate.netOxidation of aromatic alcohols to aldehydes. researchgate.net

Development of Water-Soluble and Other Solubility-Enhanced Derivatives

The utility of IBX and its analogues, including the 4-nitro derivative, has been historically limited by their very low solubility in most common organic solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgnih.govresearchgate.net This solubility issue complicates reaction conditions and limits the scope of their application. To overcome this hurdle, significant research has been dedicated to creating water-soluble and other solubility-enhanced derivatives. orientjchem.orgnih.govdigitellinc.com

The primary strategy for enhancing solubility involves the introduction of polar functional groups onto the aromatic ring of the 2-iodoxybenzoic acid scaffold. nih.gov For instance, a water-soluble derivative of IBX was synthesized from 3-nitrophthalic acid. The resulting compound was effective in oxidizing allylic and benzylic alcohols in water, without leading to over-oxidation products. orientjchem.org

Another approach to improve solubility in a wider range of organic solvents is to modify the carboxylate ligands on the iodine atom. digitellinc.comsemanticscholar.org By replacing the acetate (B1210297) groups in analogues like phenyliodonium (B1259483) diacetate (PIDA) with longer alkyl chains, researchers have been able to tune the solubility of the resulting hypervalent iodine reagents, making them more compatible with non-polar solvents like hexanes and toluene. digitellinc.comsemanticscholar.org While these are iodine(III) reagents, the principle of ligand modification to alter solubility is applicable to the development of iodine(V) systems as well. The development of such derivatives allows for a broader choice of reaction media, facilitating the optimization of reaction conditions. digitellinc.com

Derivative Type Structural Modification Enhanced Solubility In Synthetic Utility
Water-Soluble IBXIntroduction of a second carboxylic acid group (derived from 3-nitrophthalic acid). orientjchem.orgWater. orientjchem.orgOxidation of allylic and benzylic alcohols in aqueous media. orientjchem.orgresearchgate.net
Modified IBX (mIBX)Functionalization of the aromatic core, e.g., from terephthalic acid. nih.govWater. nih.govOxidation of benzylic and allylic alcohols. nih.gov
ortho-Methyl-substituted IBXIntroduction of a methyl group ortho to the iodine. nih.govCommon organic solvents. nih.govOxidation of alcohols in various organic media. nih.gov
Long-chain carboxylate analoguesLigand exchange on the iodine atom with longer alkyl chain carboxylic acids. digitellinc.comsemanticscholar.orgLess polar and non-polar solvents (e.g., ethers, hexanes). digitellinc.comsemanticscholar.orgEnables reactions in a wider variety of organic solvents. digitellinc.com

Computational Chemistry and Theoretical Insights into Benzoic Acid, 2 Iodosyl 4 Nitro Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate mechanisms of reactions involving hypervalent iodine compounds. rsc.orgnih.gov For reactions involving the parent compound IBX, DFT calculations have been instrumental in understanding the oxidation of alcohols and phenols. rsc.orgnsf.gov These studies have revealed that the oxidation process is not a simple, single-step event but rather a multi-step pathway involving key intermediates and transition states.

A central concept that has emerged from DFT studies is the "hypervalent twist." nih.govwikipedia.org This conformational change is often the rate-determining step in the oxidation of alcohols by IBX. nih.govbohrium.com The twist is necessary to bring the reacting groups into the correct orientation for the subsequent reductive elimination step, which involves the cleavage of a C-H bond. nsf.govbohrium.com The energy barrier for this twist can be influenced by steric factors, explaining why bulkier alcohols can sometimes be oxidized faster than smaller ones. nih.gov

The reaction typically initiates with a ligand exchange step, where the alcohol substrate replaces a hydroxyl group on the iodine center. nih.gov This is followed by the hypervalent twist and then reductive elimination to yield the oxidized product and the reduced form of the iodine reagent. nih.govnsf.gov Water or a second molecule of the substrate can act as a proton shuttle to facilitate the initial ligand exchange. nih.gov

Reaction StepGeneral DescriptionExpected Influence of 4-Nitro Group
Ligand Exchange The substrate alcohol displaces a hydroxyl group on the iodine center. nih.govRate may be enhanced due to the increased electrophilicity of the iodine atom.
Hypervalent Twist A conformational rearrangement of the hypervalent iodine species. nih.govThe electronic effect of the nitro group on the geometry and energy of the twist is not immediately obvious and would require specific calculations.
Reductive Elimination The C-H bond of the alcohol is cleaved, leading to the oxidized product. nsf.govThe rate may be decreased due to the destabilization of any developing positive charge on the substrate by the electron-withdrawing nitro group. rsc.org

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. researchgate.net These descriptors provide a quantitative way to understand and compare the properties of different molecules. For a reagent like Benzoic acid, 2-iodosyl-4-nitro-, several descriptors would be particularly insightful.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy is particularly relevant for an oxidizing agent, as a lower LUMO energy indicates a greater ability to accept electrons. The introduction of a nitro group is known to lower the LUMO energy of aromatic systems, which would be consistent with an enhanced oxidizing power for Benzoic acid, 2-iodosyl-4-nitro- compared to IBX. researchgate.net

The energy gap between the HOMO and LUMO is another important descriptor, providing an indication of the chemical stability of the molecule. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher reactivity. Other descriptors such as ionization potential (IP), electron affinity (EA), and various measures of charge distribution can also provide valuable information about the reactivity of the molecule. researchgate.net For instance, the charge on the iodine atom and the atoms of the nitro group would be of significant interest.

Quantum Chemical DescriptorDescriptionPredicted Effect of 4-Nitro Group
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. researchgate.netLowered, suggesting enhanced oxidizing capability.
HOMO-LUMO Gap Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals; relates to chemical stability and reactivity. researchgate.netLikely decreased, indicating increased reactivity.
Electron Affinity (EA) The energy released when an electron is added to a neutral atom or molecule to form a negative ion. researchgate.netIncreased, consistent with a stronger oxidizing agent.
Charge on Iodine Atom The partial charge on the iodine atom calculated from the wavefunction.More positive, enhancing its electrophilicity.

Adsorption and Interaction Studies (e.g., with Nitro Group)

The interaction of the nitro group with various surfaces and chemical environments has been the subject of numerous computational studies. mdpi.comnih.govacs.org These studies, often employing DFT, provide insights into how the nitro group in a molecule like Benzoic acid, 2-iodosyl-4-nitro- might interact with substrates, solvents, or catalysts.

Studies on the adsorption of nitroaromatic compounds on metallic and carbon-based surfaces have shown that the nitro group plays a crucial role in the binding process. mdpi.comacs.org The oxygen atoms of the nitro group can interact strongly with surfaces, and there can be significant charge transfer between the molecule and the surface. mdpi.com This interaction can activate the nitro group and the aromatic ring towards further reactions. mdpi.com

In the context of a chemical reaction, the nitro group can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the reaction pathway and selectivity. For example, the nitro group could interact with polar functional groups on a substrate, potentially orienting the substrate for a more selective oxidation. The tilting of the nitro group relative to the aromatic ring can also be a factor in these interactions. acs.org

In Silico Design of Novel Reagents and Transformations

Computational chemistry is not only a tool for understanding existing reagents but also a powerful platform for the in silico design of new and improved ones. nsf.govfrontiersin.org By systematically modifying the structure of a parent compound like IBX and calculating the resulting changes in reactivity, it is possible to design novel reagents with enhanced properties.

Furthermore, computational methods can be used to explore entirely new transformations that might be possible with a given reagent. By calculating the thermodynamics and kinetics of hypothetical reaction pathways, it is possible to identify new and potentially useful reactions that can then be tested experimentally. This in silico approach can accelerate the discovery of new synthetic methodologies.

Q & A

Q. What advanced techniques can resolve trace degradation products of 2-iodosyl-4-nitro-benzoic acid under stress conditions?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-HRMS) identifies low-abundance degradants by exact mass matching . Square-wave voltammetry (SWV) using boron-doped diamond (BDD) electrodes is sensitive to oxidative byproducts, as demonstrated in benzoic acid analysis in sunscreen . For kinetic studies, accelerated stability testing (40°C/75% RH) with periodic sampling quantifies degradation rates .

Q. How can researchers address discrepancies in solubility data for halogenated nitrobenzoic acid derivatives?

  • Methodological Answer : Solubility contradictions often stem from solvent polarity and crystallinity variations. Response Surface Methodology (RSM), as applied in yogurt fermentation studies for benzoic acid, optimizes solvent mixtures (e.g., DMSO-water) and temperature gradients to standardize measurements . Molecular dynamics simulations modeling solute-solvent interactions can predict solubility trends for iodosyl-nitro derivatives .

Data Contradiction Analysis

Q. Why do reported pKa values for nitro-substituted benzoic acids vary across studies?

  • Methodological Answer : Discrepancies arise from solvent choice (aqueous vs. organic), ionic strength, and measurement techniques. For example, 4-nitrobenzoic acid’s pKa in water (~1.68) differs in acetonitrile due to reduced dielectric constant . Researchers should validate methods using reference compounds (e.g., 4-hydroxybenzoic acid) with well-established pKa values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.